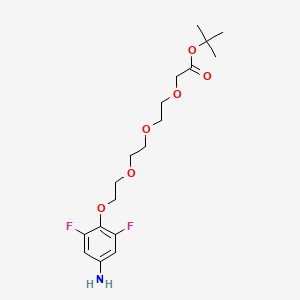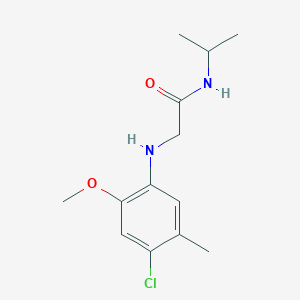![molecular formula C19H25F6N3S B14907412 N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea](/img/structure/B14907412.png)
N-[3,5-Bis(trifluoromethyl)phenyl]-N'-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea is a compound known for its significant role in organic chemistry, particularly as an organocatalyst. This compound is part of the thiourea family, which is renowned for its ability to activate substrates and stabilize partially developing negative charges through double hydrogen bonding .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea typically involves the reaction of 3,5-bis(trifluoromethyl)aniline with an isothiocyanate derivative under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent unwanted side reactions. The product is then purified using standard techniques like recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to higher efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This compound can participate in nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Bases like sodium hydroxide or acids like hydrochloric acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific molecular targets.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea involves its ability to form hydrogen bonds with substrates, thereby stabilizing transition states and facilitating chemical reactions. This compound primarily targets oxyanions and other negatively charged species, making it highly effective in promoting various organic transformations .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Another thiourea-based organocatalyst with similar properties and applications.
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(9R)-6’-methoxy-9-cinchonanyl]thiourea: A bifunctional cinchona organocatalyst used in enantioselective reactions.
Uniqueness
N-[3,5-Bis(trifluoromethyl)phenyl]-N’-[(1S)-2-methyl-1-(1-piperidinylmethyl)propyl]thiourea is unique due to its specific structural features, which enhance its ability to stabilize transition states and promote a wide range of organic reactions. Its versatility and effectiveness as an organocatalyst make it a valuable tool in both academic and industrial research .
Propriétés
Formule moléculaire |
C19H25F6N3S |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[(2S)-3-methyl-1-piperidin-1-ylbutan-2-yl]thiourea |
InChI |
InChI=1S/C19H25F6N3S/c1-12(2)16(11-28-6-4-3-5-7-28)27-17(29)26-15-9-13(18(20,21)22)8-14(10-15)19(23,24)25/h8-10,12,16H,3-7,11H2,1-2H3,(H2,26,27,29)/t16-/m1/s1 |
Clé InChI |
BKRMMWLDJYGHLB-MRXNPFEDSA-N |
SMILES isomérique |
CC(C)[C@@H](CN1CCCCC1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
SMILES canonique |
CC(C)C(CN1CCCCC1)NC(=S)NC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-(1,3-Dioxolan-2-yl)ethyl)-2-methylbenzo[d]thiazol-3-ium iodide](/img/structure/B14907330.png)










![4-(Bicyclo[1.1.1]pentan-1-yl)-3-oxobutanenitrile](/img/structure/B14907405.png)

![2-[(4-Chlorophthalazin-1-yl)amino]ethanol](/img/structure/B14907416.png)
